1-Fluoro-2-isocyanato-1,1-dinitroethane
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Overview
Description
1-Fluoro-2-isocyanato-1,1-dinitroethane is a chemical compound with the molecular formula C₂H₂FN₃O₄. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a fluoro group, an isocyanato group, and two nitro groups attached to an ethane backbone.
Preparation Methods
The synthesis of 1-Fluoro-2-isocyanato-1,1-dinitroethane involves several steps, typically starting with the fluorination of a suitable precursor. One common method involves the reaction of 1,1-dinitroethane with a fluorinating agent such as hydrogen fluoride or a fluorine gas. The resulting intermediate is then treated with phosgene or a similar reagent to introduce the isocyanato group. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale-up and yield improvement.
Chemical Reactions Analysis
1-Fluoro-2-isocyanato-1,1-dinitroethane undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Fluoro-2-isocyanato-1,1-dinitroethane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s reactive groups make it useful for modifying biomolecules, enabling the study of protein-ligand interactions and enzyme mechanisms.
Industry: Used in the production of specialized polymers and coatings due to its unique reactivity.
Mechanism of Action
The mechanism by which 1-Fluoro-2-isocyanato-1,1-dinitroethane exerts its effects involves the interaction of its reactive groups with various molecular targets. The isocyanato group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The nitro groups can participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
1-Fluoro-2-isocyanato-1,1-dinitroethane can be compared with other similar compounds such as:
1-Fluoro-1,1-dinitroethane: Lacks the isocyanato group, making it less reactive in certain contexts.
2-Fluoro-2-isocyanato-1,1-dinitroethane: Similar structure but with the isocyanato group in a different position, leading to different reactivity and applications.
1-Chloro-2-isocyanato-1,1-dinitroethane:
These comparisons highlight the unique properties of this compound, particularly its combination of reactive groups that enable a wide range of chemical transformations and applications.
Properties
CAS No. |
33046-32-1 |
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Molecular Formula |
C3H2FN3O5 |
Molecular Weight |
179.06 g/mol |
IUPAC Name |
1-fluoro-2-isocyanato-1,1-dinitroethane |
InChI |
InChI=1S/C3H2FN3O5/c4-3(6(9)10,7(11)12)1-5-2-8/h1H2 |
InChI Key |
JWUDOTDYICRKEH-UHFFFAOYSA-N |
Canonical SMILES |
C(C([N+](=O)[O-])([N+](=O)[O-])F)N=C=O |
Origin of Product |
United States |
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